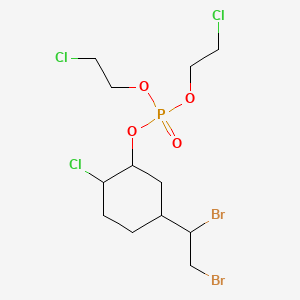
Phosphoric acid, di-(2-chloroethyl)-2-chloro-5-(1,2-dibromoethyl)cyclohexyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, di-(2-chloroethyl)-2-chloro-5-(1,2-dibromoethyl)cyclohexyl ester is a complex organic compound with a unique structure that includes both chloroethyl and dibromoethyl groups attached to a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, di-(2-chloroethyl)-2-chloro-5-(1,2-dibromoethyl)cyclohexyl ester typically involves multiple steps. One common method includes the reaction of 2-chloroethyl phosphate with 2-chloro-5-(1,2-dibromoethyl)cyclohexanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation and chromatography are often employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, di-(2-chloroethyl)-2-chloro-5-(1,2-dibromoethyl)cyclohexyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phosphoric acid derivatives with different oxidation states.
Reduction: Reduction reactions can modify the halogen groups, potentially leading to the formation of less halogenated compounds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of functionalized cyclohexyl esters.
Scientific Research Applications
Phosphoric acid, di-(2-chloroethyl)-2-chloro-5-(1,2-dibromoethyl)cyclohexyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biochemical interactions and pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of advanced materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of phosphoric acid, di-(2-chloroethyl)-2-chloro-5-(1,2-dibromoethyl)cyclohexyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Phosphoric acid, di-(2-chloroethyl)-2-chloro-4-(1,2-dibromoethyl)cyclohexyl ester
- Phosphoric acid, di-(2-chloroethyl)-2-chloro-3-(1,2-dibromoethyl)cyclohexyl ester
Uniqueness
Phosphoric acid, di-(2-chloroethyl)-2-chloro-5-(1,2-dibromoethyl)cyclohexyl ester is unique due to its specific substitution pattern on the cyclohexyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
64050-74-4 |
|---|---|
Molecular Formula |
C12H20Br2Cl3O4P |
Molecular Weight |
525.4 g/mol |
IUPAC Name |
[2-chloro-5-(1,2-dibromoethyl)cyclohexyl] bis(2-chloroethyl) phosphate |
InChI |
InChI=1S/C12H20Br2Cl3O4P/c13-8-10(14)9-1-2-11(17)12(7-9)21-22(18,19-5-3-15)20-6-4-16/h9-12H,1-8H2 |
InChI Key |
HDNSATWESGTBHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(CC1C(CBr)Br)OP(=O)(OCCCl)OCCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















